molecular formula C13H21NO B13250351 1-(4-Ethoxyphenyl)pentan-1-amine

1-(4-Ethoxyphenyl)pentan-1-amine

Cat. No.: B13250351
M. Wt: 207.31 g/mol
InChI Key: ANQPQZPSHRQNBF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)pentan-1-amine (CAS 1864056-43-8) is a secondary amine featuring a pentan-1-amine backbone substituted with a 4-ethoxyphenyl group at the α-carbon (Figure 1). The ethoxy group (-OCH₂CH₃) on the para position of the aromatic ring confers moderate lipophilicity, making it a versatile intermediate in organic synthesis and pharmaceutical research . It is commonly isolated as a hydrochloride salt for enhanced stability and solubility .

For instance, 1-(4-methoxyphenyl)pentan-1-amine (CAS 83948-36-1) is synthesized via nucleophilic substitution or Grignard reactions , suggesting comparable routes for the ethoxy derivative.

Its structural motifs align with bioactive molecules, such as monoamine reuptake inhibitors and fluorescent probes .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3

InChI Key

ANQPQZPSHRQNBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Phenyl-Substituted Pentan-1-amine Derivatives

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Ethoxyphenyl)pentan-1-amine -OCH₂CH₃ 1864056-43-8 237.76 (free base) Intermediate for bioactive molecules; moderate lipophilicity
1-(3-Methoxyphenyl)pentan-1-amine -OCH₃ Not provided ~223.3 (free base) Higher polarity; potential CNS activity
1-(4-Chlorophenyl)pentan-1-amine -Cl Not provided ~227.7 (free base) Increased lipophilicity; antimicrobial applications
1-(2-Fluorophenyl)pentan-1-amine -F 1864074-43-0 217.71 (HCl salt) Enhanced metabolic stability; neuropharmacology
1-(Naphthalen-1-yl)pentan-1-amine Naphthyl Not provided ~255.4 (free base) Extended aromatic system; fluorescence probes

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) increase solubility in polar solvents but reduce membrane permeability compared to halogens (-Cl, -F) .
  • Halogenated derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration, as seen in pyrovalerone analogs (e.g., 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one), which act as dopamine/norepinephrine reuptake inhibitors .
  • Naphthyl-substituted analogs are utilized in fluorescent staining due to their extended conjugation .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Class Biological Activity Mechanism/Receptor Interaction References
Pyrovalerone analogs (e.g., 4a) DAT/NET inhibition (IC₅₀: 10–50 nM) Selective dopamine/norepinephrine transporter blockers
4-Ethoxyphenyl derivatives Potential monoamine modulation Hypothesized via structural similarity to pyrovalerones
Fluorophenyl analogs Neuroprotective/antiviral activity Unknown; under investigation

Research Gaps: While 1-(4-ethoxyphenyl)pentan-1-amine itself lacks published bioactivity data, its structural analogs demonstrate significant CNS activity. For example, pyrovalerone derivatives with dichlorophenyl or naphthyl groups exhibit nanomolar potency at monoamine transporters, suggesting that ethoxy-substituted variants could be optimized for similar targets .

Biological Activity

1-(4-Ethoxyphenyl)pentan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 1-(4-Ethoxyphenyl)pentan-1-amine can be represented as follows:

C13H19N(Molecular Weight 205 30 g mol)\text{C}_{13}\text{H}_{19}\text{N}\quad (\text{Molecular Weight 205 30 g mol})

Biological Activity Overview

Research indicates that 1-(4-Ethoxyphenyl)pentan-1-amine exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

The biological activity of 1-(4-Ethoxyphenyl)pentan-1-amine is primarily attributed to its interaction with neurotransmitter systems. It is suggested that the compound may act as a monoamine reuptake inhibitor , affecting dopamine and norepinephrine transporters, similar to other amine derivatives.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of 1-(4-Ethoxyphenyl)pentan-1-amine:

  • Antidepressant-like effects : In animal models, the compound demonstrated significant antidepressant-like behavior, potentially through modulation of serotonin and norepinephrine levels.
  • Stimulant properties : The compound has been observed to increase locomotor activity in rodents, indicating stimulant effects that may be linked to dopaminergic activity.

Case Studies

Several case studies have provided insights into the effects of 1-(4-Ethoxyphenyl)pentan-1-amine:

  • Animal Model Study :
    • Objective : To evaluate the antidepressant-like effects in a forced swim test.
    • Findings : Doses of 10 mg/kg resulted in a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.
  • Neurotransmitter Interaction Study :
    • Objective : To assess the impact on dopamine and norepinephrine transporters.
    • Findings : The compound exhibited competitive inhibition at both transporters with IC50 values indicating moderate potency.

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₉N
Molecular Weight205.30 g/mol
IC50 (Dopamine Transporter)18.5 nM
IC50 (Norepinephrine Transporter)22.3 nM
Antidepressant-like ActivitySignificant at 10 mg/kg

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